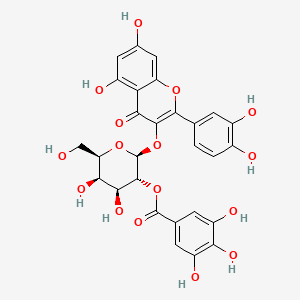

2''-O-Galloylhyperin

Beschreibung

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in confirming the structure of 2'-O-galloylhyperin. Key findings include:

- ¹H NMR : Signals at δ 6.8–7.2 ppm correspond to aromatic protons from the quercetin and galloyl moieties. The anomeric proton of the galactose unit appears as a doublet at δ 5.2 ppm (J = 7.8 Hz), confirming the β-glycosidic linkage. Additional signals between δ 3.0–4.5 ppm arise from the galactose methylene and methine protons.

- ¹³C NMR : The carbonyl carbon of the galloyl ester resonates at δ 168.5 ppm, while the quercetin C-4 ketone appears at δ 176.2 ppm. The galactose carbons are observed between δ 60–105 ppm, with the anomeric carbon at δ 101.3 ppm.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H-2'' (galloyl) | 7.12 | Aromatic proton |

| H-1' (galactose) | 5.2 | Anomeric proton |

| C=O (galloyl) | 168.5 | Ester carbonyl |

| C-4 (quercetin) | 176.2 | Ketone carbonyl |

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) reveals a deprotonated molecular ion peak at m/z 615.0955 [M–H]⁻ , consistent with the molecular formula C₂₈H₂₄O₁₆. Fragmentation patterns include:

- m/z 301.0353 : Corresponds to the quercetin aglycone (C₁₅H₁₀O₇⁻).

- m/z 313.0553 : Derived from the galloyl-galactose fragment (C₁₃H₁₃O₁₀⁻).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been validated for quantifying 2'-O-galloylhyperin in biological matrices, with a limit of quantification of 2 ng/mL.

Comparative Analysis of Tautomeric and Conformational Isomerism

2'-O-Galloylhyperin exhibits limited tautomerism due to the absence of enolizable protons in its galloyl and quercetin moieties. However, conformational isomerism arises from the flexibility of the glycosidic bond and the galloyl ester linkage:

- The β-D-galactopyranoside unit adopts a chair conformation (⁴C₁), stabilized by intramolecular hydrogen bonds between the 2"-O-galloyl group and the 3-OH of quercetin.

- Rotational isomerism is possible around the ester bond (C–O), though steric hindrance from the bulky galloyl group restricts free rotation.

No crystallographic evidence of distinct tautomers or conformers has been reported to date.

Three-Dimensional Molecular Modeling and Crystallographic Data

While single-crystal X-ray diffraction data for 2'-O-galloylhyperin remain unpublished, computational models provide insights into its three-dimensional structure:

- Molecular Dynamics Simulations : Predict a compact conformation where the galloyl group folds over the quercetin moiety, facilitated by π-π stacking between aromatic rings.

- Density Functional Theory (DFT) : Optimized geometries indicate a hydrogen-bonding network between the galactose 4-OH and the galloyl 3-OH, stabilizing the global minimum energy conformation.

Table 3: Key Geometric Parameters from Computational Models

| Parameter | Value |

|---|---|

| Galactose-galloyl dihedral | 120°–150° |

| Quercetin-galactose angle | 95°–110° |

| Intramolecular H-bonds | 3–4 |

The absence of experimental crystallographic data highlights an area for future research, particularly in understanding solid-state packing interactions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2/t18-,21+,23+,26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGWEUQZDRUMRE-UNZYZCBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971993 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53209-27-1, 56552-82-0 | |

| Record name | 2′′-O-Galloylhyperin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2''-Galloylhyperin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chemical Esterification of Hyperin

The most widely documented synthetic route involves the esterification of hyperin (quercetin-3-O-galactoside) with gallic acid. This reaction typically employs acidic catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux conditions. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group at the 2''-position of hyperin’s galactose moiety reacts with the carboxyl group of gallic acid.

Reaction Conditions:

- Catalyst: 0.1–0.5 M H₂SO₄ or HCl

- Temperature: 80–100°C

- Solvent: Anhydrous ethanol or methanol

- Duration: 4–6 hours

Post-reaction purification is achieved through column chromatography using silica gel or Sephadex LH-20, yielding 2'-O-galloylhyperin with a purity of >95%.

Extraction and Isolation Techniques

Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE)

NMAE, a hybrid method combining microwave irradiation and negative pressure cavitation, has been optimized for extracting 2'-O-galloylhyperin from Pyrola incarnata. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Microwave Power | 700 W |

| Temperature | 50°C |

| Liquid-Solid Ratio | 30:1 (mL/g) |

| Ethanol Concentration | 55% (v/v) |

| Extraction Time | 12 minutes |

Under these conditions, the extraction yield reaches 4.831 ± 0.117 mg/g. NMAE reduces solvent consumption by 40% compared to traditional methods while maintaining high efficiency.

Homogenate-Assisted Negative Pressure Cavitation Extraction (HNPCE)

HNPCE integrates mechanical homogenization with negative pressure cavitation to enhance cell wall disruption. For Pyrola incarnata:

- Homogenization Time: 120 seconds (yielding particle sizes <100 µm)

- Ethanol Concentration: 60% (v/v)

- Extraction Time: 15 minutes

This method achieves a 20% higher yield than conventional solvent extraction, attributed to improved mass transfer kinetics.

Industrial-Scale Production

Solvent Extraction and Chromatography

Industrial processes typically use maceration or percolation with ethanol (70–80%) at 60–70°C for 8–12 hours. The crude extract is then subjected to:

- Liquid-Liquid Partitioning: Ethyl acetate removes non-polar impurities.

- Column Chromatography: Silica gel eluted with chloroform-methanol gradients isolates 2'-O-galloylhyperin.

Scale-Up Challenges:

- High solvent costs necessitate recovery systems.

- Batch consistency requires strict control over raw material quality.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Chemical Reactions

2'-O-Galloylhyperin undergoes three primary reaction types:

Reagents and Reaction Conditions

Experimental studies have identified the following reagents and conditions for modifying 2'-O-Galloylhyperin:

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

-

Conditions : Acidic or neutral pH, room temperature to 60°C

-

Products : Quinone derivatives (e.g., 2'-O-galloylhyperin quinone) with increased electrophilicity .

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Conditions : Anhydrous solvents (e.g., THF, ethanol), reflux

-

Products : Dihydro-2'-O-galloylhyperin (saturated backbone) or reduced galloyl groups .

Substitution

-

Reagents : Acetic anhydride, benzoyl chloride

-

Conditions : Catalytic acid (e.g., H₂SO₄), 40–80°C

-

Products : Acetylated or benzoylated derivatives (e.g., 3-O-acetyl-2'-O-galloylhyperin) .

Structural Analysis and Reactivity

The compound’s reactivity is governed by its functional groups:

Key Insight: The galloyl group enhances electron delocalization, increasing stability during oxidation compared to non-galloylated flavonoids .

Natural Extraction

Analytical Characterization

Post-reaction validation employs:

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research

Model Compound in Chemistry

2'-O-galloylhyperin serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives. Its structural properties facilitate the investigation of chemical reactivity and interactions within biological systems.

Biological Activities

The compound exhibits significant antioxidant and anti-inflammatory properties. Studies have demonstrated that 2'-O-galloylhyperin can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. It achieves this by inhibiting the activation of NF-κB and MAPK pathways, enhancing the expression of protective proteins like Nrf2 and SIRT1 .

Medical Applications

Therapeutic Potential

Research indicates that 2'-O-galloylhyperin may be effective in treating various conditions:

- Diabetes : Its antioxidant properties help mitigate oxidative stress associated with diabetes.

- Cardiovascular Diseases : The anti-inflammatory effects contribute to cardiovascular health by reducing inflammation in vascular tissues.

- Cancer : Investigations into its anticancer properties suggest that it may inhibit tumor growth through modulation of cell signaling pathways .

Thyroid Eye Disease (TED)

Recent studies highlight the potential of 2'-O-galloylhyperin in preventing tissue remodeling associated with thyroid eye disease. By inhibiting cellular proliferation and hyaluronan deposition, it shows promise as a therapeutic agent for managing TED .

Industrial Applications

Dietary Supplements and Functional Foods

Due to its health-promoting properties, 2'-O-galloylhyperin is being explored for incorporation into dietary supplements and functional foods. Its antioxidant capacity makes it an attractive ingredient for products aimed at enhancing overall health.

Cosmetic Products

The compound's anti-inflammatory and antioxidant effects are also being investigated for use in cosmetic formulations, targeting skin health and anti-aging products.

Case Studies

Wirkmechanismus

The mechanism of action of 2’'-O-Galloylhyperin involves its ability to scavenge free radicals and inhibit inflammatory pathways . The compound targets reactive oxygen species (ROS) and pro-inflammatory cytokines , thereby reducing oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mechanistic Comparison

Structural-Activity Relationship

- Galloyl Group : The galloyl moiety in 2'-O-GH enhances electron donation, improving ROS scavenging and enzyme-binding affinity. This group is absent in hyperoside and quercetin, explaining their lower efficacy .

- Glycosylation: The galactose unit in 2'-O-GH increases solubility and cellular uptake compared to non-glycosylated flavonoids like quercetin .

In Vivo Efficacy

- Survival Rates : In LPS-induced septic shock models, 2'-O-GH (50 mg/kg) achieved 60% survival, outperforming arctigenin (30%) and matching dexamethasone (70%) .

- Liver Protection : 2'-O-GH reduced serum ALT/AST levels by 50% in LPS-treated mice, whereas resveratrol required higher doses (10 mg/kg) for similar effects .

Research Findings and Data Tables

Table 1: Anti-inflammatory Effects in LPS-Induced Models

| Compound | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) | Survival Rate (%) | Reference |

|---|---|---|---|---|---|

| 2'-O-GH | 50 | 65 | 70 | 60 | |

| Quercetin | 20 | 40 | 45 | 30 | |

| Dexamethasone | 5 | 75 | 80 | 70 |

Table 2: Antioxidant Activity in Cell Models

| Compound | IC₅₀ (ROS Scavenging) | HO-1 Induction (Fold) | Nrf2 Activation (Fold) | |

|---|---|---|---|---|

| 2'-O-GH | 10 μM | 3.5 | 4.2 | |

| Hyperoside | 25 μM | 1.8 | 1.5 | |

| Resveratrol | 15 μM | 2.0 | 1.2 |

Biologische Aktivität

2'-O-Galloylhyperin (2'-O-GH) is a flavonoid derivative primarily extracted from Pyrola incarnata and other plant species. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article reviews the current understanding of the biological activity of 2'-O-GH, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2'-O-GH is characterized by a galloyl group attached to the 2' position of hyperin, a glycoside of quercetin. Its molecular formula and structural characteristics contribute to its bioactivity, particularly in scavenging free radicals and modulating inflammatory pathways.

Biological Activities

1. Anti-Inflammatory Effects

Research indicates that 2'-O-GH significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using LPS-activated RAW 264.7 macrophages demonstrated that treatment with 2'-O-GH suppressed the expression of inducible nitric oxide synthase (iNOS) and blocked the translocation of NF-κB from the cytosol to the nucleus, which is crucial for inflammatory response activation .

Table 1: Effects of 2'-O-Galloylhyperin on Inflammatory Markers

| Inflammatory Marker | Effect | Mechanism |

|---|---|---|

| TNF-α | Decreased production | Inhibition of NF-κB translocation |

| IL-6 | Decreased production | Suppression of iNOS expression |

| Nitric Oxide (NO) | Reduced levels | Blockage of MAPK activation |

2. Antioxidant Activity

The antioxidant properties of 2'-O-GH have been well-documented. It exhibits significant free radical scavenging activity, which is essential in combating oxidative stress-related diseases. The compound enhances the expression of heme oxygenase-1 (HO-1) and SIRT1, which are vital for cellular defense against oxidative damage .

3. Therapeutic Applications in Thyroid Eye Disease (TED)

Recent studies have shown that 2'-O-GH has potential therapeutic applications in managing thyroid eye disease (TED). It prevents tissue remodeling by inhibiting proliferation and differentiation of orbital fibroblasts stimulated by TSHR activation. The compound also reduces hyaluronan deposition, which is implicated in the pathophysiology of TED .

Case Studies

Case Study 1: Sepsis Model in Mice

In a sepsis model using LPS-challenged mice, administration of 2'-O-GH resulted in reduced serum levels of TNF-α and IL-6, decreased liver tissue damage, and improved survival rates. The study highlighted the compound's ability to modulate inflammatory responses effectively .

Case Study 2: Thyroid Eye Disease

In a clinical context, patients with TED showed improved outcomes when treated with 2'-O-GH. The compound was effective in reducing adipogenesis and fibrosis in orbital fibroblasts derived from TED patients, suggesting its role as a promising therapeutic agent for this condition .

The biological activity of 2'-O-GH can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway: By blocking the translocation of NF-κB, 2'-O-GH prevents the expression of various pro-inflammatory genes.

- Activation of Nrf2 Pathway: Enhancing Nrf2 nuclear translocation leads to increased expression of antioxidant proteins like HO-1.

- Regulation of SIRT1: SIRT1 plays a crucial role in regulating inflammation; thus, its upregulation by 2'-O-GH contributes to its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 2'-O-galloylhyperin from plant sources, and how is purity validated?

- Methodology : Extraction typically involves maceration or Soxhlet extraction of Pyrola incarnata or P. calliantha using polar solvents (e.g., ethanol, methanol). Crude extracts are fractionated via column chromatography (silica gel or Sephadex LH-20), followed by HPLC purification. Purity validation requires NMR (¹H/¹³C) and mass spectrometry (HR-ESI-MS) to confirm structural integrity .

- Key Considerations : Solvent selection impacts yield; ultrasonic-assisted extraction in DMSO (100 mg/mL) optimizes solubility for further processing .

Q. How should researchers prepare stock solutions of 2'-O-galloylhyperin to ensure stability and reproducibility?

- Protocol : Dissolve in DMSO (162.21 mM stock), sonicate for homogeneity, and aliquot to avoid freeze-thaw cycles. For aqueous buffers, pre-dissolve in ethanol (10% v/v) before dilution. Stability: ≤1 month at -20°C (protected from light) .

- Validation : Monitor degradation via HPLC-UV (λmax = 260/360 nm) .

Q. What in vitro models are standard for evaluating 2'-O-galloylhyperin’s antioxidant activity?

- Experimental Design :

- DPPH/ABTS Radical Scavenging : IC₅₀ values (3–3.5 μM) measured spectrophotometrically .

- Cytoprotection Assays : Pretreat HepG2 or RAW 264.7 cells with 2'-O-galloylhyperin (15–50 μM), then induce oxidative stress (H₂O₂ or LPS). Measure viability (MTT assay) and ROS levels (DCFH-DA probe) .

Advanced Research Questions

Q. How does 2'-O-galloylhyperin modulate the SIRT1/Nrf2 and NF-κB pathways in inflammatory models?

- Mechanistic Insights :

- In Vitro : LPS-activated RAW 264.7 macrophages treated with 2'-O-galloylhyperin (15 μM) show reduced TNF-α/IL-6 via NF-κB nuclear translocation blockade (confirmed by immunofluorescence/Western blot). Concurrent SIRT1/Nrf2 activation upregulates HO-1, validated by siRNA knockdown .

- In Vivo : In septic mice (LPS challenge), 2'-O-galloylhyperin (50 mg/kg, i.p.) reduces serum cytokines and liver damage (histopathology), correlating with Nrf2/SIRT1 overexpression .

Q. What pharmacokinetic challenges exist for 2'-O-galloylhyperin, and how are they addressed in rodent studies?

- Challenges : Low oral bioavailability due to poor aqueous solubility and first-pass metabolism.

- Solutions : Intravenous administration of total flavonoids from P. calliantha extract in rats, with plasma quantification via LC-MS/MS (LOQ = 2 ng/mL). Key parameters: t₁/₂ = 1.2 hr, Cmax = 1.8 μg/mL .

Q. How do researchers resolve contradictions in reported bioactivities between in vitro and in vivo studies?

- Case Example : While in vitro studies show potent OATP1B1 inhibition (IC₅₀ = 19 μM) , in vivo hepatoprotection suggests metabolite interactions.

- Approach : Use hepatic microsomal assays to identify active metabolites. Compare transcriptomic profiles (RNA-seq) of treated vs. untreated models to uncover off-target effects .

Methodological Best Practices

Q. What controls are critical when assessing 2'-O-galloylhyperin’s cytoprotective effects in cell-based assays?

- Essential Controls :

- Positive Controls : N-acetylcysteine (antioxidant) or dexamethasone (anti-inflammatory).

- Vehicle Controls : DMSO (≤0.1% v/v) to exclude solvent toxicity .

Q. How can researchers optimize 2'-O-galloylhyperin’s solubility for in vivo delivery without compromising activity?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.